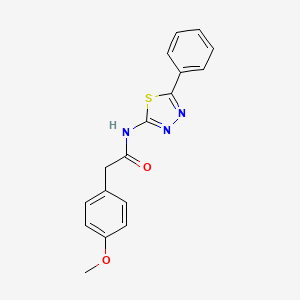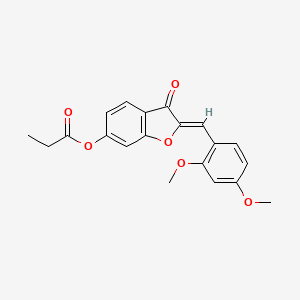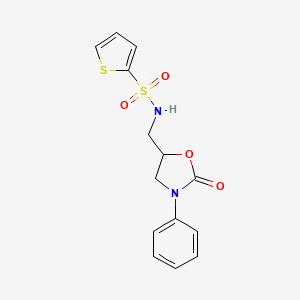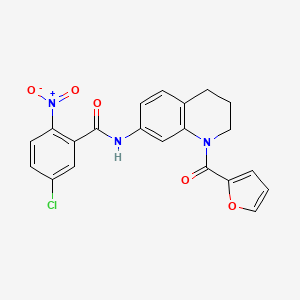![molecular formula C17H17BrN6O3 B2860859 8-(5-Bromo-2-methoxyphenyl)-5-ethyl-1,3-dimethylpurino[8,9-c][1,2,4]triazole-2,4-dione CAS No. 921858-99-3](/img/structure/B2860859.png)
8-(5-Bromo-2-methoxyphenyl)-5-ethyl-1,3-dimethylpurino[8,9-c][1,2,4]triazole-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,4-Triazoles are a type of heterocyclic compounds. They are cyclic compounds with at least two different elements as atom of ring members. In the five-membered aromatic azole chain, triazole compounds containing two carbon and three nitrogen atoms are readily capable of binding in the biological system with a variety of enzymes and receptors and thus show versatile biological activities .
Synthesis Analysis
The synthesis of 1,2,4-triazoles often involves the reaction of hydrazides with carboxylic acids or their derivatives . The exact synthesis process can vary depending on the specific substituents present in the molecule.Molecular Structure Analysis
1,2,4-Triazoles have a five-membered ring structure with three nitrogen atoms and two carbon atoms . The specific structure of “8-(5-Bromo-2-methoxyphenyl)-5-ethyl-1,3-dimethylpurino[8,9-c][1,2,4]triazole-2,4-dione” would include additional functional groups attached to this basic ring structure.Chemical Reactions Analysis
The chemical reactions involving 1,2,4-triazoles can be quite diverse, depending on the specific substituents present in the molecule. They can undergo reactions typical of aromatic heterocycles, as well as reactions involving the functional groups attached to the triazole ring .Physical And Chemical Properties Analysis
The physical and chemical properties of 1,2,4-triazoles can vary depending on their specific structure. Generally, they are stable compounds that can engage in hydrogen bonding and are resistant to metabolic degradation .Applications De Recherche Scientifique
Pharmacology: Anticancer Potential
Triazoles: are known for their pharmacological potentials, including anticancer properties. The presence of a triazole ring in the compound suggests it could be explored for its efficacy against cancer cells. Research has shown that triazole derivatives can act as antioxidants which are significant in reducing or neutralizing free radicals, thereby protecting cells against oxidative injury . This antioxidant property is crucial in cancer prevention and treatment.
Medicinal Chemistry: Drug Synthesis
The triazole core is a common structural component in various drug classes. It’s involved in the synthesis of drugs with antibacterial, antifungal, and antiviral properties . The compound could serve as a precursor or an intermediate in the synthesis of new drugs, leveraging its triazole moiety for therapeutic applications.
Agriculture: Antimicrobial Agent
In agriculture, compounds with triazole rings are used for their antimicrobial properties. They can be incorporated into pesticides to control a variety of plant pathogens. The bromo and methoxy groups attached to the phenyl ring could potentially enhance these properties, offering a new avenue for protecting crops against microbial infections .
Biochemistry: Enzyme Inhibition
Triazole derivatives have been studied for their role as enzyme inhibitors. They can interact with biological receptors through hydrogen-bonding and dipole interactions, which is essential in the design of enzyme inhibitors. This compound could be investigated for its ability to inhibit specific enzymes that are targets in various diseases .
Material Science: Organic Catalysts
The structural features of triazoles make them suitable for use as organic catalysts in material science. They can facilitate various chemical reactions, which is valuable in the development of new materials with desired properties .
Energetic Materials: Insensitive Explosives
Although not directly related to the exact compound, triazole derivatives, in general, have applications in the field of energetic materials. They are components of insensitive explosives, which are high-performance materials with good thermal stability and insensitivity to external forces . The compound’s structural complexity could be advantageous in synthesizing new energetic materials with enhanced properties.
Mécanisme D'action
Target of Action
Compounds containing the 1,2,4-triazole moiety have been reported to exhibit a wide range of biological activities . They are known to interact with various biological receptors through hydrogen-bonding and dipole interactions .
Mode of Action
1,2,4-triazole derivatives are known to operate as main pharmacophores, interacting with biological receptors through hydrogen-bonding and dipole interactions . These interactions can lead to various changes in the target, potentially altering its function or activity.
Biochemical Pathways
It’s worth noting that 1,2,4-triazole derivatives have been associated with a wide range of potential pharmaceutical activities, including antibacterial, antifungal, anti-inflammatory, antioxidant, analgesic, and anticancer activities . These activities suggest that the compound may interact with multiple biochemical pathways.
Pharmacokinetics
1,2,4-triazole derivatives are known for their good pharmacokinetic and pharmacodynamic properties . They are resistant to metabolic degradation, which could potentially enhance their bioavailability .
Result of Action
Given the wide range of potential pharmaceutical activities associated with 1,2,4-triazole derivatives , it can be inferred that the compound may have diverse effects at the molecular and cellular levels.
Action Environment
It’s worth noting that the stability and efficacy of 1,2,4-triazole derivatives can be influenced by various factors, including ph, temperature, and the presence of other compounds .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
8-(5-bromo-2-methoxyphenyl)-5-ethyl-1,3-dimethylpurino[8,9-c][1,2,4]triazole-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17BrN6O3/c1-5-23-12-14(21(2)17(26)22(3)15(12)25)24-13(19-20-16(23)24)10-8-9(18)6-7-11(10)27-4/h6-8H,5H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMNFZZRTSOPNKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(N(C(=O)N(C2=O)C)C)N3C1=NN=C3C4=C(C=CC(=C4)Br)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17BrN6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 41752593 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![9-Fluorobenzo[h]-1,6-naphthyridine-5-carboxylic acid](/img/structure/B2860777.png)
![N-(2,4-dimethylphenyl)-1-methyl-6-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2860778.png)
![N-[2-(3,4-dimethylphenyl)-6-methyl-5-oxo-4-phenyl-2,5-dihydropyridazin-3-yl]furan-2-carboxamide](/img/structure/B2860781.png)
![3-(4-Ethoxyphenyl)sulfonyl-1-[(4-fluorophenyl)methyl]-6-methoxyquinolin-4-one](/img/structure/B2860783.png)

![2-[6-Hydroxy-5-(trifluoromethyl)pyridazin-3-yl]acetonitrile](/img/structure/B2860785.png)

![7-(2-chlorophenyl)-2-(3-hydroxyphenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2860787.png)
![tert-butyl N-[2-(3-methoxyazetidin-3-yl)ethyl]carbamate](/img/structure/B2860789.png)
![(Z)-4-(2-(2-((1H-benzo[d]imidazol-2-yl)thio)acetyl)hydrazinyl)-4-oxobut-2-enoic acid](/img/structure/B2860790.png)
![5-bromo-N-(octahydrobenzo[b][1,4]dioxin-6-yl)furan-2-carboxamide](/img/structure/B2860792.png)


![3-(2-(2-Thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-oxoethyl)oxazolidin-2-one](/img/structure/B2860799.png)